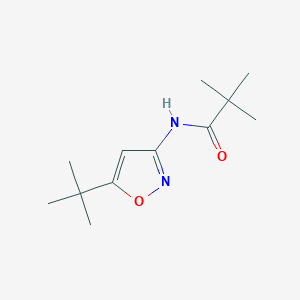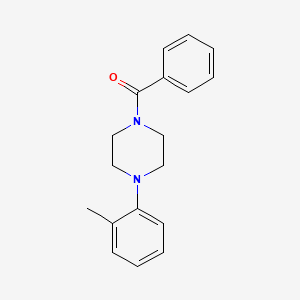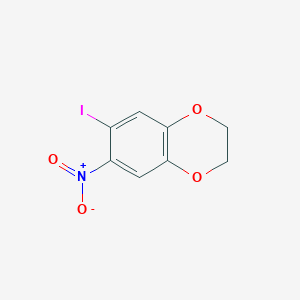![molecular formula C14H16FNO B5217877 N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5217877.png)
N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide, commonly known as WF-516, is a novel compound that has been recently synthesized. It belongs to the class of bicyclic compounds and has a unique chemical structure. The compound has garnered significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
WF-516 has several potential applications in scientific research. It has been found to have analgesic and anti-inflammatory properties and can be used in the development of new painkillers. It also has potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. The compound has been shown to have anxiolytic and antidepressant effects and can be used in the development of new drugs for the treatment of these disorders. WF-516 has also been found to have anti-tumor properties and can be used in the development of new anti-cancer drugs.
Wirkmechanismus
The mechanism of action of WF-516 is not fully understood. However, it has been found to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity. The compound has been shown to enhance the activity of the receptor, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in pain and inflammation.
Biochemical and Physiological Effects
WF-516 has several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of acute and chronic pain. The compound has also been shown to have anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models. WF-516 has also been found to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
WF-516 has several advantages for lab experiments. It has high potency and selectivity for the GABA-A receptor, making it a useful tool for studying the receptor's function. The compound is also stable and has a long half-life, making it suitable for in vivo experiments. However, WF-516 has some limitations. It is not water-soluble, which can make it difficult to administer in some experiments. The compound also has limited bioavailability, which can affect its efficacy in some animal models.
Zukünftige Richtungen
WF-516 has several potential future directions. It can be used in the development of new painkillers, anti-inflammatory drugs, anxiolytics, and antidepressants. The compound can also be used in the development of new anti-cancer drugs. Future research can focus on improving the synthesis method to increase the yield and purity of the compound. The mechanism of action of WF-516 can also be further studied to understand its effects on neuronal activity. The compound can also be modified to improve its pharmacokinetic properties and increase its bioavailability. Overall, WF-516 has significant potential for scientific research and drug development.
Synthesemethoden
The synthesis of WF-516 is a complex and multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluorophenylacetonitrile with cyclohexanone in the presence of sodium ethoxide to form 2-(2-fluorophenyl)bicyclo[2.2.1]heptan-2-ol. The second step involves the reaction of the intermediate product with phosgene and ammonia to form the final product, N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9/h1-4,9-11H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIDWXBIANPTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5217809.png)

![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)


![1-(2-fluorobenzyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217837.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B5217842.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)
